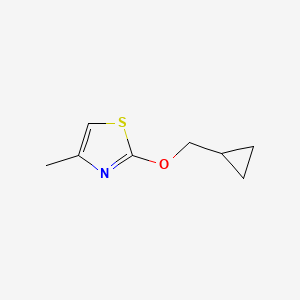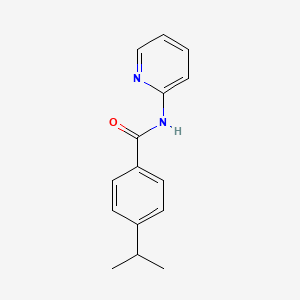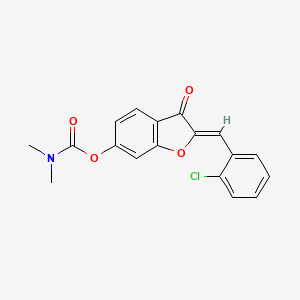
4-乙基-N-(2-氧代吲哚-5-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” is a chemical compound that has attracted the attention of scientists and researchers due to its potential biological and industrial applications. It belongs to the class of organic compounds known as aminobenzenesulfonamides .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of key intermediates with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives is usually confirmed by physical and spectral analysis .
Molecular Structure Analysis
The molecular formula of “4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” is C18H20N2O3S. The molecular weight is 344.43. The identification of the structures of similar compounds is often performed using the analysis of IR, MS, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are often complex and involve multiple steps. For example, the synthesis of similar compounds often involves the reaction of key intermediates with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes .
科学研究应用
Crystal Structure Analysis
The compound has been used in crystal structure analysis studies . The asymmetric unit of the title crystal structure is shown in the figure . This type of analysis is crucial in understanding the physical and chemical properties of the compound, which can further aid in its applications in various fields.
Biological Potential of Indole Derivatives
Indole derivatives, including “4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide”, have shown diverse biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antiviral Activity
Indole derivatives have shown potential antiviral activity . Specific derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be explored for its antiviral properties.
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory properties . Given the structural similarity, “4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be investigated for its anti-inflammatory effects.
Anticancer Activity
Indole derivatives have shown anticancer properties . Therefore, “4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be explored for its anticancer properties.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . This suggests that “4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be investigated for its antioxidant effects.
作用机制
Target of Action
The primary target of 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3 . Procaspase-3 is known as the executioner caspase and plays a crucial role in the regulation of apoptosis, a process linked to normal cellular growth and death .
Mode of Action
4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide interacts with its target, procaspase-3, to induce apoptosis . This interaction leads to the activation of procaspase-3, which in turn triggers a cascade of events leading to programmed cell death or apoptosis . This process is a part of the body’s natural mechanism to eliminate abnormal cells, such as cancer cells .
Biochemical Pathways
The activation of procaspase-3 by 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide affects the intrinsic pathway of the apoptotic machine . This pathway involves a number of proteins, including BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The activation of procaspase-3 leads to the downstream effects of these proteins, ultimately causing the death of cancer cells .
Result of Action
The result of the action of 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is the induction of apoptosis in cancer cells . Specifically, the compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The compound causes these cells to accumulate in the S phase of the cell cycle and substantially induces late cellular apoptosis .
属性
IUPAC Name |
4-ethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-11-3-6-14(7-4-11)22(20,21)18-13-5-8-15-12(9-13)10-16(19)17-15/h3-9,18H,2,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAXKCXAOVYEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)
![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2517989.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2517992.png)



![Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2518000.png)
![2-Chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide](/img/structure/B2518001.png)
![ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2518002.png)